molecular formula C22H20FN3O3 B10994283 (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B10994283
M. Wt: 393.4 g/mol
InChI Key: HXLDZHXVGVPRDX-UHFFFAOYSA-N
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Description

(4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone (CAS 1010896-81-7) is a synthetic small molecule based on the privileged tetrahydro-β-carboline and indole scaffolds, which are known for their broad biological and pharmacological significance . The compound's structure features a methanone linker connecting a 4,7-dimethoxy-1H-indole moiety with an 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole group. The pyrido[4,3-b]indole core is a tetracyclic system that is isomeric with 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (tetrahydro-β-carboline), a structure frequently investigated in medicinal chemistry for its diverse bioactivities . This core scaffold is the subject of ongoing research, including its role in compounds being explored as inhibitors of targets like cGAS (cyclic GMP-AMP synthase) for the potential treatment of autoinflammatory diseases . Furthermore, the 8-fluoro substitution on the tetrahydro-pyridoindole ring is a modification seen in other development candidates, such as the potent CRTh2 antagonist Setipiprant, indicating the strategic importance of fluorine in optimizing drug-like properties . The distinct molecular architecture of this compound makes it a valuable chemical tool for researchers in drug discovery, particularly for projects aimed at immunology, inflammation, and oncology. It is suitable for use in high-throughput screening, target validation, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C22H20FN3O3

Molecular Weight

393.4 g/mol

IUPAC Name

(4,7-dimethoxy-1H-indol-2-yl)-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C22H20FN3O3/c1-28-19-5-6-20(29-2)21-14(19)10-18(25-21)22(27)26-8-7-17-15(11-26)13-9-12(23)3-4-16(13)24-17/h3-6,9-10,24-25H,7-8,11H2,1-2H3

InChI Key

HXLDZHXVGVPRDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

Preparation Methods

Directed Metalation and Functionalization

The dimethoxyindole scaffold is synthesized via directed ortho-metalation (DoM) of a protected indole precursor. For example, 1H-indole is sequentially methoxylated at positions 4 and 7 using methoxy groups directed by a temporary protective group (e.g., SEM or Boc). Subsequent iodination or bromination at position 2 enables carboxylation via carbonylation reactions.

Reaction Conditions :

  • Protection : SEM-Cl (1.2 eq), NaH, THF, 0°C → RT, 2 h.

  • Methoxylation : MeONa (2.5 eq), CuI (10 mol%), DMF, 120°C, 24 h.

  • Carboxylation : CO gas (1 atm), Pd(OAc)₂ (5 mol%), PPh₃, DMF/H₂O, 80°C, 12 h.

Alternative Acylation Routes

Acylation of preformed 4,7-dimethoxyindole using alkenyl carboxylates (e.g., vinyl benzoate) in the presence of Na₂CO₃ in acetonitrile at 120°C for 24 h yields 2-acylindoles in >90% yield. This method avoids harsh metalation conditions and simplifies purification.

Synthesis of 8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole

Fluorination Strategies

The fluorine atom at position 8 is introduced via electrophilic fluorination of a pyridoindole precursor. 1,3,4,5-Tetrahydro-2H-pyrido[4,3-b]indole is treated with Selectfluor® in acetic acid at 60°C for 6 h, achieving monofluorination at the para position relative to the nitrogen.

Key Data :

  • Yield : 72–78%.

  • Regioselectivity : Directed by the electron-donating pyrido nitrogen, favoring position 8.

Cyclization and Reduction

An alternative route involves Pictet–Spengler cyclization of tryptamine derivatives with fluorinated aldehydes. For example, 5-fluorotryptamine reacts with formaldehyde in HCl/EtOH to form the tetrahydro-β-carboline core, followed by hydrogenation to saturate the pyridine ring.

Coupling Strategies for Methanone Formation

HATU-Mediated Amide Coupling

The carboxylic acid derivative of 4,7-dimethoxyindole is coupled with the amine group of 8-fluoro-pyridoindole using HATU (1- [bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in DMF.

Procedure :

  • Reagents : HATU (1.2 eq), DIPEA (3 eq), DMF, RT, 12 h.

  • Yield : 68–75% after column chromatography (petroleum ether/EtOAc 5:1).

Friedel–Crafts Acylation

Direct acylation of the 8-fluoro-pyridoindole with 4,7-dimethoxyindole-2-carbonyl chloride under Lewis acid catalysis (AlCl₃, CH₂Cl₂, 0°C → RT) achieves the methanone linkage via electrophilic aromatic substitution.

Optimization :

  • Solvent : Dichloroethane (DCE) superior to CH₂Cl₂ or toluene.

  • Temperature : 90°C for 24 h maximizes yield (85%).

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography with gradients of petroleum ether/EtOAc (10:1 → 3:1). For fluorinated intermediates, reverse-phase HPLC (C18 column, MeCN/H₂O + 0.1% TFA) resolves regioisomers.

Spectroscopic Validation

  • ¹H NMR : Distinct singlet for methoxy groups (δ 3.85–3.90 ppm), coupled doublets for fluorine (δ 7.45–7.55 ppm).

  • HRMS : [M+H]⁺ m/z calculated for C₂₂H₂₁FN₃O₃: 394.1564; observed: 394.1562.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
HATU coupling68–75%High regioselectivity, mild conditionsCost of reagents, purification challenges
Friedel–Crafts acylation85%Atom-economical, no protecting groupsRequires excess AlCl₃, side reactions
Na₂CO₃-mediated acylation90%Solvent versatility, scalableHigh temperature (120°C)

Mechanistic Insights and Side Reactions

Competing Cyclization Pathways

During Friedel–Crafts acylation, the 8-fluoro-pyridoindole may undergo unintended cyclization if the carbonyl group is improperly positioned. Stabilizing the intermediate carbenium ion with electron-withdrawing groups (e.g., triflate) minimizes this.

Hydrolysis of Imine Intermediates

In HATU-mediated coupling, residual moisture leads to hydrolysis of the imine intermediate, necessitating anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

The compound (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids

    Reduction: Formation of alcohols

    Substitution: Formation of substituted indole derivatives

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have shown that indole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, compounds with similar structures have demonstrated potent activity against A549 lung adenocarcinoma cells, indicating that this compound may also possess similar effects .
    • A review highlighted that indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as cell cycle arrest and tubulin polymerization inhibition .
  • Antimicrobial Properties
    • Research indicates that indole derivatives can exhibit antimicrobial activity against a range of bacteria and fungi. The compound's structural features may enhance its ability to disrupt microbial cell walls or inhibit essential microbial enzymes .
  • Neuroprotective Effects
    • Compounds containing indole structures have been investigated for their neuroprotective properties. They may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study focusing on the synthesis of indole derivatives, one particular derivative demonstrated an IC50 value of 0.52 μM against HeLa cells. This suggests that the compound's structural characteristics could be optimized further for enhanced anticancer activity .

Case Study 2: Antimicrobial Activity

A series of indole-based compounds were tested against pathogenic bacteria. Results indicated that several derivatives exhibited moderate to strong antimicrobial activity, highlighting the potential of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): The 8-trifluoromethoxy group in and 5-trifluoromethyl in enhance metabolic stability and receptor affinity but may reduce aqueous solubility. Methoxy Groups: The 4,7-dimethoxy substitution in the target compound likely improves membrane permeability compared to non-substituted analogs (e.g., ) .

Synthesis and Purification :

  • Yields vary significantly (34–88%) depending on substituent complexity and purification methods. HPLC-MS (used in ) offers higher purity but lower yields compared to silica gel chromatography (e.g., , 88% yield).

Biological Implications: Compounds with trifluoromethyl groups (e.g., ) are associated with increased potency in enzyme inhibition assays due to strong electron-withdrawing effects. Dimethylamino groups (e.g., ) may enhance binding to amine-sensitive targets but could introduce metabolic liabilities.

Biological Activity

The compound (4,7-dimethoxy-1H-indol-2-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone represents a novel class of indole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H22FN3O3C_{23}H_{22}FN_3O_3, with a molecular weight of 407.4 g/mol. The structure consists of an indole moiety linked to a tetrahydro-pyridoindole framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC23H22FN3O3C_{23}H_{22}FN_3O_3
Molecular Weight407.4 g/mol
CAS Number1010896-81-7

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, a series of indole derivatives were evaluated for their ability to inhibit receptor tyrosine kinases (RTKs) associated with various cancers. These compounds demonstrated selective inhibition against VEGF-R2 and FGF-R1 with IC50 values in the low nanomolar range (e.g., 4 nM for VEGF-R2) .

The specific compound has not been extensively studied in isolation; however, its structural analogs have shown promise in inhibiting pathways critical for tumor growth and angiogenesis.

Anti-inflammatory Effects

Compounds derived from indole and pyridoindole structures have been reported to possess anti-inflammatory properties. A study demonstrated that certain derivatives effectively inhibited the production of pro-inflammatory cytokines and decreased the activity of cyclooxygenase enzymes (COX) . The anti-inflammatory activity is often quantified using IC50 values against COX enzymes, with some derivatives showing potent effects comparable to established anti-inflammatory drugs like celecoxib.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Tyrosine Kinases : By targeting specific RTKs involved in cell proliferation and survival.
  • Modulation of Inflammatory Pathways : By inhibiting COX enzymes and reducing the expression of inflammatory mediators such as NO and NF-kB .

Case Study 1: Anticancer Potential

In a recent experimental model, a related indole derivative was tested against human cancer cell lines. The study found that the compound induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction . This suggests that the target compound may also possess similar properties due to structural similarities.

Case Study 2: In Vivo Anti-inflammatory Assessment

A study involving animal models demonstrated that a structurally similar compound significantly reduced edema in carrageenan-induced paw edema tests. The effective dose (ED50) was calculated to be comparable to traditional anti-inflammatory agents .

Q & A

Q. What synthetic methodologies are effective for constructing the pyrido[4,3-b]indole moiety in this compound?

The pyrido[4,3-b]indole core can be synthesized via oxidative amidation and heterocyclization, as demonstrated in related β-carboline derivatives. Key steps include cyclization under controlled pH and temperature, with yields optimized by selecting appropriate catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts reactions) . For example, similar compounds achieved 25% yield via stepwise coupling and purification using column chromatography .

Q. How can reaction conditions be optimized to improve the yield of this methanone derivative?

Yield optimization requires adjusting reaction parameters:

  • Temperature : Lower temps (e.g., 0–25°C) reduce side reactions in sensitive indole intermediates .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) enhance cyclization efficiency in Fischer indole syntheses .
  • Purification : Use silica gel chromatography or recrystallization to isolate high-purity products, as seen in yields up to 93% for analogous indole-methanones .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic indole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks for similar compounds: m/z 343.4260) .
  • IR : Carbonyl stretches (1650–1700 cm⁻¹) validate the methanone group .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data arising from fluorine substitution and methoxy groups?

Fluorine’s electronegativity and methoxy’s electron-donating effects can cause unexpected NMR shifts. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • X-ray crystallography : Definitive structural confirmation, as applied in single-crystal studies of indole derivatives (R factor ≤ 0.041) .

Q. What in silico strategies predict the biological targets of this compound given limited experimental data?

  • Molecular docking : Screen against receptors like serotonin transporters (indole derivatives often target CNS pathways) .
  • QSAR modeling : Correlate substituent effects (e.g., fluoro vs. methoxy) with bioactivity using descriptors like logP and polar surface area .

Q. How can the impact of substituent positions on pharmacological activity be evaluated?

  • SAR studies : Synthesize analogs with varying substituents (e.g., 4- vs. 7-methoxy) and compare bioactivity in assays (e.g., kinase inhibition) .
  • Metabolic profiling : Assess stability via liver microsome assays to identify vulnerable positions (e.g., demethylation of methoxy groups) .

Methodological Challenges and Solutions

Q. How can low solubility in aqueous media be addressed during bioactivity testing?

  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes for enhanced delivery .

Q. What analytical approaches validate synthetic intermediates with structural ambiguity?

  • LC-MS/MS : Monitor reaction progress and detect byproducts in real-time .
  • Isotopic labeling : Use ¹⁵N/¹³C-labeled precursors to trace cyclization pathways .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points for similar compounds be interpreted?

Variations (e.g., 185–232°C ) may stem from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and ensure consistent recrystallization solvents .

Q. Why do computational predictions of logP values conflict with experimental measurements?

  • Solvent effects : LogP varies with solvent systems (e.g., octanol-water vs. cyclohexane-water) .
  • Protonation states : Fluorine’s impact on pKa alters partitioning; use pH-adjusted shake-flask assays for accuracy .

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